(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
Description
The compound (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine belongs to the chromen-imine class, characterized by a fused benzopyran core with an imine linkage and a sulfonyl substituent. Its structure includes:
- 2,3-Dimethylphenyl group: Attached to the imine nitrogen, this substituent introduces steric bulk and electron-donating effects.
- 4-Methylbenzenesulfonyl (tosyl) group: A strong electron-withdrawing moiety at the 3-position, influencing reactivity and solubility.
Crystallographic refinement of such structures often employs SHELX software, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-16-11-13-20(14-12-16)29(26,27)23-15-19-8-4-5-10-22(19)28-24(23)25-21-9-6-7-17(2)18(21)3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZOZYKVVFZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the condensation of 2,3-dimethylaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Table 1: Substituent Effects in Chromen-Imine Derivatives
Key Observations :
Core Structural Modifications
Table 2: Chromene-Derivative Backbone Variations
Key Observations :
- The fused pyrimidinone derivatives in exhibit distinct reactivity (e.g., cyclization under reflux) and may target enzymes like dihydrofolate reductase, unlike the simpler chromen-imines.
Biological Activity
The compound (2Z)-N-(2,3-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic molecule that possesses a complex structure with significant potential for various biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a chromen-2-imine core, which is known for its diverse biological activities. The structure includes:
- Chromene backbone : Contributes to stability and reactivity.
- Methyl and sulfonyl groups : Enhance lipophilicity and may influence interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit a wide range of biological activities, including:
- Anticancer properties : Many chromene derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : Some studies suggest potential efficacy against bacterial and fungal strains.
- Anti-inflammatory effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the cytotoxic effects of various chromene derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 0.04 µM to 15.66 µM depending on the specific derivative tested . -
Antimicrobial Properties :
Research has also focused on the antimicrobial potential of chromene derivatives. For instance, compounds derived from chromene structures have been tested against common pathogens, showing promising results in inhibiting growth at low concentrations . -
Anti-inflammatory Effects :
In a model assessing inflammation, certain derivatives exhibited a marked reduction in inflammatory markers. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interference with cellular signaling pathways : The compound may modulate signaling pathways that are critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
